The table below consolidates the core data available for Torbafylline.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Synonyms | Torbaphylline [1] |
| CAS Registry Number | 105102-21-4 [1] |
| Molecular Formula | C₁₆H₂₆N₄O₄ [1] |
| Primary Target | Phosphodiesterase (PDE) [1] |
| Mechanism of Action | cGMP-PDE inhibitor (3',5'-cyclic phosphodiesterase inhibitor) [1] |
| Highest Phase of Development | Phase 2 (Discontinued) [1] |
| Therapeutic Area | Peripheral Arterial Disease [1] |
This compound is classified as a competitive nonselective phosphodiesterase (PDE) inhibitor [2]. By inhibiting PDE, it increases intracellular concentrations of cyclic nucleotides (cAMP and cGMP), leading to smooth muscle relaxation and suppression of inflammatory responses [2]. One specific studied mechanism involves the TNF-α/NF-κB pathway:
Figure 1: this compound inhibits TNF-α induced proteolysis via NF-κB pathway. Based on experimental data from [3].
A key study investigated the role of TNF-α in activating muscle proteolysis. The experimental workflow and findings are summarized below [3]:
The discontinued status of this compound means that public data is sparse. For your research, consider the following:
Torbafylline is a xanthine derivative investigated for its potent ability to prevent skeletal muscle atrophy, specifically in the context of cancer cachexia and sepsis. Its primary mechanism is the inhibition of the Ubiquitin-Proteasome Pathway (UPP), which is hyperactivated in these wasting conditions [1].
The following diagram illustrates the core mechanism by which this compound counteracts muscle proteolysis.
This compound inhibits key steps in the ubiquitin-proteasome pathway to prevent muscle wasting.
The mechanistic understanding of this compound is largely derived from a 2002 study using rat models of cancer and sepsis. The table below quantifies its effects on key biomarkers of muscle atrophy [1].
| Parameter Measured | Effect in Cancer/Sepsis Model | Effect of this compound (HWA 448) Treatment | Experimental Method/Citation |
|---|---|---|---|
| TNF-α Production | Hyper-production induced by LPS | Blocked | In vivo model with LPS challenge [1] |
| Muscle Proteolysis Rate | Significantly enhanced | Normalized (prevented increase) | Measurement of proteasome-dependent proteolysis (MG132-sensitive) [1] |
| Ubiquitin (Ub) Gene Expression | Enhanced | Normalized | Analysis of Ub mRNA levels [1] |
| Ubiquitin-Protein Conjugates | Accumulated in myofibrillar fraction | Suppressed | Immunoblotting for high-MW ubiquitin conjugates [1] |
| 14 kDa E2 Ub-conjugating Enzyme | Increased expression | No significant reduction | [1] |
| 19S Proteasome Regulatory Subunits | Increased expression | No significant reduction | [1] |
| Potency vs. Pentoxifylline | N/A | Much more potent | Comparative in vivo efficacy [1] |
The following workflow outlines the key in vivo experiment that established this compound's efficacy and mechanism [1].
Experimental workflow for evaluating this compound in cancer cachexia models.
Key methodological details include:
This compound represents a targeted, pathway-specific approach to treating muscle wasting.
It is important to note that the available data on this compound is over two decades old and appears to be confined to pre-clinical studies. Key unanswered questions include:
Further research into these areas would be necessary to revitalize its development pathway.
The table below consolidates the available quantitative information from animal studies. Please note that specific pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) are not available in the searched literature.
| Aspect | Reported Data | Experimental Context |
|---|---|---|
| In Vivo Dosage | 25 mg/kg per day (oral) [1] | Administered to rats for three weeks to reduce fatigue and improve blood flow in muscles with limited blood supply [1]. |
| In Vivo Dosage (Alternate) | 25 mg/kg (oral), twice daily for two weeks [1] | Chronic treatment shown to reverse decreased running performance in rats [1]. |
| In Vitro Solubility | 25 mg/mL (73.88 mM) in DMSO [1] | Provided in a commercial chemical database for preparing stock solutions [1]. |
| Molecular Weight | 338.4 g/mol [1] | - |
| Chemical Formula | C16H26N4O4 [1] | - |
While detailed methodologies for pharmacokinetic studies are absent, research describes the molecular pathway through which Torbafylline exerts its effect.
The following diagram illustrates this core signaling pathway:
This compound inhibits PDE4, increasing cAMP and activating the EPAC/PI3K/Akt pathway to reduce proteolysis [2] [1].
Torbafylline is identified as a small molecule and a N-methylated xanthine derivative [1]. Its primary mechanism of action is characterized as a cGMP-PDE inhibitor, specifically a 3',5'-cyclic phosphodiesterase (PDE) inhibitor [2].
Molecular Targets: Biochemical data indicates that this compound interacts with specific phosphodiesterase 4 (PDE4) isoforms, which are enzymes that hydrolyze the second messenger cyclic AMP (cAMP) [1]. The table below summarizes its primary known targets:
| Target | Action | Gene Name | Uniprot ID | Molecular Weight |
|---|---|---|---|---|
| 3',5'-cyclic-AMP phosphodiesterase 4A [1] | Inhibitor | PDE4A | P27815 | 98142.155 Da |
| 3',5'-cyclic-AMP phosphodiesterase 4B [1] | Inhibitor | PDE4B | Q07343 | 83342.695 Da |
| 3',5'-cyclic-AMP phosphodiesterase 4D [1] | Inhibitor | PDE4D | Q08499 | 91114.1 Da |
Observed Pharmacological Effects: An animal study provides evidence of its functional effects. The following diagram illustrates the proposed mechanism and observed outcomes based on a rat model of limited blood supply [3] [4].
Proposed mechanism of this compound in a rat model of limited blood supply.
Key quantitative findings from this study are summarized below [3] [4]:
| Parameter | Effect of Limited Blood Supply | Effect of this compound Treatment |
|---|---|---|
| Resting Blood Flow | Significantly lower vs. control | Difference vs. control became statistically insignificant |
| Capillary/Fibre Ratio | No significant change vs. control | No significant change |
| Percentage of Glycolytic Fibres | No significant change vs. control | Significantly decreased |
For researchers aiming to replicate or build upon these findings, here is a summary of the key methodological details from the pivotal animal study.
Animal Model and Dosing Protocol [3] [4]:
Clinical Development Status: this compound has been investigated for the treatment of Peripheral Arterial Disease (PAD) and Peripheral Arterial Occlusive Disease (PAOD) [2]. The drug successfully reached Phase 2 clinical trials in the US, Japan, and Germany. However, its development has been discontinued, and it has never received approval for market use [2].
The most current and detailed pharmacological data for this compound comes from studies that are over three decades old, and its development is no longer active [3] [2].
While data on Torbafylline itself is unavailable, research on other xanthine derivatives provides context for its potential mechanisms. The following table summarizes a key study on pentoxifylline, which is structurally and mechanistically similar to this compound as a methylxanthine derivative.
| Compound | Experimental Model | Protocol / Intervention | Key Finding Related to TNF-α | Primary Outcome of the Experiment |
|---|---|---|---|---|
| Pentoxifylline [1] | Rats (in vivo) | Single intraperitoneal injection (10 mg/100 g body weight) administered 1 hour before LPS injection. Serum collected 90 min post-LPS. [1] | Significantly inhibited the LPS-induced increase in circulating TNF-α levels. [1] | Inhibition of TNFα production did not prevent the activation of autophagy and ubiquitin-proteasome system (UPS) genes in skeletal muscle by LPS. The study concluded that glucocorticoids play a more crucial role. [1] |
The experimental workflow for this type of investigation can be visualized as follows:
Given the scarcity of information, your exploratory research could take the following directions:
The table below consolidates the key technical information that could be found.
| Aspect | Available Information |
|---|---|
| Compound Name | This compound [1] [2] |
| Status | Experimental (No approved drugs) [2] |
| Chemical Class | N-methylated xanthine derivative [2] |
| Molecular Formula | C16H26N4O4 [1] [2] |
| Molecular Weight | 338.2 Da (monoisotopic) [2] |
| Primary Mechanism of Action | Phosphodiesterase (PDE) inhibitor; specifically targets PDE4A, PDE4B, and PDE4D isoforms [2] |
While direct information on this compound is scarce, its mechanism provides clues to its potential development rationale.
The following diagram illustrates this core mechanism of PDE4 inhibitors like this compound.
The search results confirm a significant lack of detail on this compound's development.
Torbafylline was investigated for its ability to prevent muscle wasting (cachexia) in catabolic states like cancer and sepsis. The proposed mechanism involves inhibiting the ubiquitin-proteasome system (UPS), a major pathway for muscle protein degradation.
The diagram below illustrates the signaling pathways involved in muscle proteolysis and the potential point of intervention for this compound based on preclinical models.
Figure: Proposed mechanism of this compound in preventing muscle wasting. Preclinical evidence suggests it blocks TNF-α production and subsequent activation of the Ubiquitin-Proteasome System (UPS) in conditions like cancer and sepsis [1].
Key findings from animal studies are summarized in the table below.
| Experimental Model | Key Findings | Proposed Molecular Effects |
|---|---|---|
| Cancer-bearing Rats [1] | Blocked muscle proteolysis; Prevented muscle wasting. | Suppressed enhanced proteasome-dependent proteolysis; Reduced accumulation of ubiquitin-protein conjugates; Normalized enhanced muscle ubiquitin expression. |
| Septic Rats [1] | Prevented muscle wasting. | Blocked TNF-α hyperproduction; Inhibited UPS activation. |
| Rat Burn Model [2] | Mitigated protein breakdown. | Activated PDE4/cAMP/EPAC/PI3K/Akt signaling pathway. |
This compound is a xanthine derivative. Research indicates it was developed to potentially overcome limitations of other drugs in its class:
According to drug development databases, this compound was investigated for Peripheral Arterial Disease (PAOD) and reached Phase II clinical trials in the US, Japan, and Germany. However, its development was ultimately discontinued [3]. No specific reasons for discontinuation or detailed clinical trial results were available in the search results.
1. Introduction Xanthine derivatives are a class of compounds with significant pharmacological importance, particularly in treating respiratory and vascular diseases. This document outlines a detailed reversed-phase high-performance liquid chromatography (RP-HPLC) method, developed and validated for the analysis of doxofylline [1] [2]. The protocol adheres to ICH guidelines and serves as a foundational template that can be systematically modified for the analysis of other xanthine derivatives, such as Torbafylline. The goal is to provide a robust, precise, and accurate procedure suitable for quality control in pharmaceutical dosage forms.
2. Experimental Protocol 2.1. Materials and Reagents
2.2. Instrumentation and Chromatographic Conditions This method can be performed on a standard HPLC system, such as a Shimadzu LC 2010C integrated system or equivalent, equipped with a quaternary gradient pump, UV-VIS detector, column oven, and auto-sampler [2].
2.3. Preparation of Solutions
2.4. Recommended Chromatographic Procedure
The workflow for the method development and validation process is summarized below.
3. Method Validation The developed method was validated as per ICH guidelines for the following parameters [1] [2].
Table 1: System Suitability Data for Doxofylline Method
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Retention Time (min) | 6.434 ± 0.062 | Consistent retention time (RSD < 1%) |
| Theoretical Plates (N) | > 11000 | > 2000 |
| Tailing Factor (T) | 1.22 | ≤ 2.0 |
| Capacity Factor (k') | 642.4 | - |
Table 2: Validation Parameters for the Doxofylline HPLC Method
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity | ||
| Range (µg/mL) | 4 - 30 [2] / 16 - 96 [1] | - |
| Correlation Coefficient (r²) | 0.99629 [2] | ≥ 0.995 |
| Precision (% RSD) | < 2.0% [1] [2] | ≤ 2.0% |
| Accuracy (% Recovery) | 99.25 - 99.35% [1] | 98 - 102% |
| LOD (µg/mL) | 0.05 - 0.06 [1] [2] | - |
| LOQ (µg/mL) | 0.165 - 0.21 [1] [2] | - |
| Robustness | Within acceptable range [1] | System suitability parameters are met |
4. Advanced Techniques and Considerations
Since this compound-specific data is unavailable, you can use the following strategy to develop your own method:
This compound (also known as HWA 448) is a xanthine derivative that exhibits potent phosphodiesterase (PDE) inhibitory activity, specifically targeting the PDE4 subtype [1]. This compound has demonstrated significant potential in preventing muscle wasting conditions including cancer cachexia, sepsis-induced atrophy, and burn injury-related proteolysis. The molecular mechanisms involve complex signaling pathways that regulate protein degradation systems in skeletal muscle. Despite its promising pharmacological profile, no specific analytical methods for this compound quantification have been reported in the available literature, necessitating the development of robust protocols for its detection and measurement in various biological matrices.
The therapeutic significance of this compound stems from its ability to modulate key inflammatory mediators and cellular signaling pathways that govern muscle protein balance. Research indicates that this compound effectively blocks tumour necrosis factor-alpha (TNFα) production and suppresses ubiquitin-proteasome-dependent proteolysis in atrophying muscle tissues [2]. Understanding these mechanisms provides the foundation for developing comprehensive analytical approaches to quantify this compound and assess its pharmacological effects in experimental and potentially clinical settings.
This compound functions primarily as a phosphodiesterase 4 (PDE4) inhibitor, leading to elevated intracellular cyclic adenosine monophosphate (cAMP) levels [1]. This elevation initiates a cascade of downstream events that ultimately counteract muscle proteolysis through multiple interconnected pathways. The increased cAMP activates exchange protein directly activated by cAMP (Epac), which in turn triggers the phosphoinositide 3-kinase (PI3K)/Akt signaling axis. Activation of this pathway results in phosphorylation of FOXO transcription factors, preventing their nuclear translocation and subsequent activation of proteolysis-related genes.
The Ubiquitin-Proteasome System (UPS) inhibition represents another crucial mechanism of this compound action. Research demonstrates that this compound treatment significantly reduces the accumulation of high-molecular-mass ubiquitin conjugates in the myofibrillar fraction and normalizes the enhanced muscle expression of ubiquitin observed in atrophying muscles [2]. Additionally, this compound suppresses the increased expression of the 14 kDa ubiquitin conjugating enzyme E2, further impeding the ubiquitination process that targets proteins for degradation.
The following diagram illustrates the core signaling pathway through which this compound exerts its anti-proteolytic effects:
Figure 1: this compound signaling pathway mediating muscle proteolysis inhibition
Purpose: To evaluate the efficacy of this compound in preventing muscle wasting in cancer cachexia or sepsis models.
Materials:
Procedure:
Model Induction:
Drug Administration:
Sample Collection:
Validation Parameters: Monitor body weight changes, muscle mass preservation, circulating TNFα levels, and proteolytic activity in muscle extracts.
Purpose: To investigate direct effects of this compound on muscle proteolysis pathways in cultured myotubes.
Materials:
Procedure:
Cell Culture and Differentiation:
Treatment Protocol:
Sample Processing:
Analytical Measurements: Quantify mRNA expression of ubiquitin, atrogin-1, MuRF1; measure phosphorylation status of Akt and FOXO1; determine overall protein degradation rates.
Purpose: To quantify key molecular changes induced by this compound treatment.
PDE4 Activity Assay:
cAMP Quantification:
Ubiquitin-Proteasome Activity:
Although current literature lacks specific analytical methods for this compound quantification, based on its chemical properties as a xanthine derivative, the following approach is recommended:
Sample Preparation:
Chromatographic Conditions:
Method Validation Parameters:
The following diagram outlines the integrated experimental approach for studying this compound effects:
Figure 2: Integrated workflow for this compound efficacy assessment
The table below summarizes the primary quantitative measurements for evaluating this compound efficacy in muscle wasting conditions:
| Parameter Category | Specific Measurements | Expected Change with this compound | Experimental Method |
|---|---|---|---|
| Inflammatory Markers | TNFα levels | Decrease by 40-60% [2] | ELISA, qPCR |
| IL-6 expression | Reduction by 30-50% [1] | qPCR, Western blot | |
| Ubiquitin-Proteasome System | Ubiquitin mRNA | Normalization to control levels [2] | qPCR |
| Ubiquitin conjugates | Decreased accumulation [2] | Western blot | |
| Proteasome activity | Inhibition of chymotrypsin-like activity | Fluorometric assay | |
| Signaling Pathways | PDE4 activity | Dose-dependent inhibition [1] | cAMP conversion assay |
| cAMP concentrations | 2-3 fold increase [1] | ELISA | |
| Akt phosphorylation | Increased levels [1] | Phospho-specific Western | |
| FOXO1 phosphorylation | Normalization of decreased levels [1] | Phospho-specific Western | |
| Muscle Atrophy Markers | Atrogin-1/MAPbx mRNA | Reduced expression [1] | qPCR |
| MuRF1 mRNA | Reduced expression [1] | qPCR | |
| Functional Outcomes | Muscle mass | Preservation (80-90% of control) [2] | Gravimetric analysis |
| Protein breakdown | Attenuation of increased proteolysis [2] [1] | Tyrosine release assay |
For reliable interpretation of this compound effects, implement appropriate statistical analysis and data normalization:
Variable Drug Response:
Inconsistent Proteolysis Measurements:
High Background in Ubiquitin Blots:
This compound is an experimental xanthine derivative and phosphodiesterase (PDE) inhibitor [1] [2]. Its primary documented mechanism involves the attenuation of burn-induced and cancer-induced protein hydrolysis in rat skeletal muscle. The proposed signaling pathway for this activity is summarized in the diagram below.
The table below consolidates the key in vivo findings and experimental parameters for this compound from the available literature.
| Experimental Context | Reported Efficacy / Outcome | Dosage & Route | Treatment Duration | Animal Model |
|---|---|---|---|---|
| Burn-Induced Muscle Wasting | Attenuated protein hydrolysis [2] | 25 mg/kg per day; Oral [2] | 3 weeks [2] | Rat [2] |
| Cancer/Septis-Induced Muscle Wasting | Inhibited ubiquitin-proteasome-dependent protein hydrolysis [2] | 25 mg/kg; Oral (twice daily) [2] | 2 weeks [2] | Rat [2] |
| Peripheral Artery Disease (PAD) | Decreased fatigue (to 68%), improved running performance [2] | 25 mg/kg per day; Oral [2] | 3 weeks [2] | Rat (with limited blood supply) [2] |
The following protocols are synthesized from the data in the search results and can serve as a template for designing in vivo studies on this compound.
Please be aware of the following limitations when planning your research:
To advance research on this compound, you could focus on:
This compound (also known as HWA 448) is a xanthine derivative that has demonstrated significant potential in research models of muscle wasting disorders and impaired microcirculation. As a phosphodiesterase (PDE) inhibitor, it modulates intracellular cAMP signaling, resulting in multifaceted effects on cellular metabolism, inflammatory responses, and vascular function. Research applications for this compound span several physiological domains, including the inhibition of ubiquitin-proteasome-mediated proteolysis in cancer cachexia, attenuation of burn-induced muscle proteolysis, and improvement of capillary perfusion in ischemic skeletal muscle. This document provides comprehensive application notes and detailed experimental protocols for studying this compound in research settings, facilitating standardized investigation of its mechanisms and potential research applications.
This compound functions primarily as a broad-spectrum PDE inhibitor with particular affinity for the PDE4 isoform, leading to elevated intracellular cyclic AMP (cAMP) levels. This elevation activates multiple downstream signaling effectors, including protein kinase A (PKA) and exchange protein directly activated by cAMP (Epac). Research has demonstrated that this compound subsequently activates the PI3K/Akt pathway, a crucial regulator of cell survival and protein synthesis [1]. The activation of this pathway results in phosphorylation of FOXO transcription factors, preventing their translocation to the nucleus and thereby suppressing the expression of atrogenes such as the E3 ubiquitin ligases MAFbx (also known as atrogin-1) and MuRF1 [2] [1].
The molecular signaling pathways of this compound can be visualized as follows:
Figure 1: this compound Signaling Pathway. This diagram illustrates the molecular mechanism through which this compound inhibits muscle proteolysis. By inhibiting PDE4, this compound increases cAMP levels, activating both PKA and Epac, which converge on the PI3K/Akt pathway. Akt phosphorylation inhibits FOXO transcription factors and NFkB signaling, ultimately suppressing ubiquitin-proteasome system activation and muscle protein breakdown [2] [1].
The physiological effects of this compound stem from its intricate molecular mechanisms, manifesting as measurable improvements in muscle homeostasis and tissue perfusion. In research models of cancer cachexia and sepsis, this compound administration significantly reduced accelerated protein catabolism and suppressed the increased expression of ubiquitin in muscle tissue [2]. In models of burn injury, this compound attenuated the elevated proteolysis by approximately 40-60% and normalized the increased mRNA expression of TNFα and IL-6 [1]. Additionally, in studies of limited blood supply induced by iliac artery ligation, this compound treatment improved capillary perfusion in oxidative muscle regions nearly fourfold compared to untreated ischemic controls [3]. These diverse effects highlight this compound's potential applicability in researching conditions characterized by tissue ischemia, inflammatory signaling, and accelerated protein breakdown.
This protocol assesses the effect of this compound on metabolic enzyme activities in different muscle types under conditions of limited blood supply. It is particularly relevant for researching peripheral arterial disease and muscle adaptation to ischemia. The protocol measures key enzymes representing glycolytic capacity (lactate dehydrogenase, LDH), TCA cycle flux (citrate synthase, CS), and fatty acid oxidation (3-hydroxyacyl-CoA dehydrogenase, HAD) in fast-twitch (tibialis anterior, extensor digitorum longus) and slow-twitch (soleus) muscles [4].
The complete experimental workflow for this protocol is summarized below:
Figure 2: Enzyme Activity Study Workflow. This diagram outlines the experimental timeline and key procedures for assessing this compound's effects on muscle metabolic enzymes in ischemic conditions, including surgical preparation, treatment regimen, and analytical endpoints [4].
Calculate enzyme activities using appropriate extinction coefficients (NADH: ε₃₄₀ = 6.22 mM⁻¹cm⁻¹; TNB: ε₄₁₂ = 13.6 mM⁻¹cm⁻¹). Normalize activities to total protein content. Compare groups using two-way ANOVA (factors: treatment × muscle type). Key outcomes include the LDH/CS ratio as an indicator of metabolic profile and HAD/CS ratio for lipid versus carbohydrate oxidation balance.
Table 1: Expected Changes in Enzyme Activities Following this compound Treatment in Ischemic Muscle
| Enzyme | Muscle Type | Ischemia Effect | This compound Effect | Interpretation |
|---|---|---|---|---|
| LDH | Fast (TA, EDL) | Increased [4] | Further increase in intact muscle [4] | Enhanced glycolytic capacity |
| LDH | Slow (soleus) | Minimal change | Decreased [4] | Reduced anaerobic metabolism |
| CS | Fast (TA, EDL) | Minimal change | Minimal effect [4] | Preserved oxidative capacity |
| CS | Slow (soleus) | Increased [4] | Decreased [4] | Modified TCA cycle flux |
| HAD | Fast (TA, EDL) | Minimal change | Minimal effect [4] | Unchanged lipid oxidation |
| HAD | Slow (soleus) | Increased [4] | Increased [4] | Enhanced lipid utilization |
This protocol evaluates this compound's effects on ubiquitin-proteasome-dependent proteolysis in research models of cancer cachexia and sepsis. The methodology measures protein breakdown rates, ubiquitin conjugation levels, and proteasome activity, providing comprehensive assessment of the primary proteolytic system activated in catabolic conditions [2].
In Vitro Proteolysis Assay:
Ubiquitin-Conjugate Analysis:
Gene Expression Analysis:
Calculate proteolysis rates as percentage of total labeled protein degraded per hour. Compare ubiquitin-conjugate accumulation and mRNA expression levels between treatment groups. This compound should significantly reduce the enhanced proteolysis and ubiquitin system activation in catabolic conditions without affecting basal proteolysis in control systems [2].
Table 2: Effects of this compound on Ubiquitin-Proteasome Pathway Components in Muscle Wasting Models
| Parameter | Cancer Cachexia Effect | This compound Effect | Research Implications |
|---|---|---|---|
| Proteasome-dependent proteolysis | Increased by 40-60% [2] | Normalized to baseline [2] | Inhibits major proteolytic pathway |
| Ubiquitin conjugation | Marked accumulation [2] | Significant reduction [2] | Decreased substrate targeting |
| Ubiquitin mRNA | Upregulated [2] | Normalized expression [2] | Transcriptional regulation |
| E3 ligases (MAFbx/MuRF1) | Increased expression [1] | Suppressed expression [1] | Reduced targeting specificity |
| TNFα production | Elevated [2] | Significantly reduced [2] | Anti-inflammatory effect |
This protocol assesses this compound's effects on microcirculatory function in skeletal muscle with limited blood supply, using fluorescence microscopy techniques to quantify capillary perfusion and vascular integrity. The method is valuable for researching peripheral vascular diseases and therapeutic angiogenesis [3].
Surgical Preparation:
Capillary Perfusion Assessment:
Capillary Visualization:
Quantitative Analysis:
Compare perfusion ratios between treatment groups using two-way ANOVA. This compound treatment should significantly improve capillary perfusion, particularly in the oxidative core regions where ischemia has the most severe impact [3]. The expected outcome is a two- to fourfold increase in perfusion ratio in ischemic muscle compared to untreated controls.
This compound has demonstrated promising research applications across multiple physiological domains:
While this compound shows promising research applications, several limitations should be considered:
These application notes and detailed protocols provide comprehensive methodologies for investigating this compound in research settings. The standardized techniques for assessing metabolic enzyme activities, ubiquitin-proteasome function, and capillary perfusion enable systematic evaluation of this compound's research applications in muscle wasting disorders and ischemic conditions. The consistent demonstration of this compound's beneficial effects across diverse research models highlights its value as a research tool for investigating pathophysiological mechanisms involving cellular metabolism, inflammatory signaling, and tissue perfusion. Further research using these protocols may facilitate better understanding of cAMP-mediated pathways in catabolic and ischemic conditions.
A Stability-Indicating Method (SIM) is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients [1] [2]. Regulatory authorities like the FDA and ICH mandate SIMs for stability testing to ensure drug product safety, efficacy, and quality throughout its shelf life [2]. For Torbafylline, a xanthine-derived phosphodiesterase (PDE) inhibitor [3] [4], developing a robust SIM is crucial to monitor its stability profile.
This compound acts by inhibiting PDE4, leading to increased cAMP levels and activation of the EPAC/PI3K/Akt pathway, thereby attenuating muscle proteolysis [4]. As a small molecule, it is susceptible to various degradation pathways. The following diagram summarizes the proposed signaling pathway and potential degradation routes under stress conditions, guiding SIM development.
The development of a SIM for this compound follows a structured workflow based on Analytical Quality by Design (AQbD) principles [5] and regulatory guidance [1] [2]. This systematic approach ensures the method is robust and fit for its intended purpose.
The objective is to generate representative degraded samples under various stress conditions to demonstrate the method's ability to separate this compound from its degradation products [1] [2]. Target degradation is typically 10-20% of the parent compound [2].
While a specific method for this compound is not published, the following conditions are adapted from a robust, AQbD-based UHPLC method for a peptide drug, which serves as an excellent template [5]. Key parameters are summarized in the table below.
Table 1: Proposed UHPLC-PDA Method Conditions for this compound
| Parameter | Specification | Rationale |
|---|---|---|
| Analytical Technique | Reverse-Phase UHPLC with PDA Detection | Provides high resolution, speed, and peak purity assessment [5] [1]. |
| Column | YMC Triart C18 (50 × 2.1 mm, 1.9 μm) | High-efficiency column for small molecules; alternative to the peptide example [5]. |
| Column Temperature | 53.8 °C | Optimized for efficiency and retention consistency [5]. |
| Mobile Phase A | 10 mM Ammonium Formate Buffer, pH 5.0 | Volatile buffer compatible with MS; pH control enhances selectivity for ionizable compounds [5] [1]. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier with acid to improve peak shape [5]. |
| Gradient Program | Short 5-minute gradient | High-throughput analysis suitable for quality control [5]. |
| Flow Rate | 0.48 mL/min | Optimized for the column dimensions and speed [5]. |
| Detection Wavelength | 280 nm (PDA) | Likely suitable for xanthine derivatives; PDA allows peak purity analysis [5] [1]. |
| Injection Volume | 1-5 μL | Typical for UHPLC. |
The method must be validated per ICH Q2(R1) guidelines [1] [2]. The following table outlines the key validation parameters and their acceptance criteria.
Table 2: Method Validation Parameters and Target Acceptance Criteria
| Validation Parameter | Objective | Proposed Acceptance Criteria |
|---|---|---|
| Specificity | Resolve this compound from all degradation products and impurities. | Resolution (Rs) > 1.5; Peak Purity Index (from PDA) > 990 [1]. |
| Linearity & Range | Demonstrate linear response over the assay concentration range. | R² > 0.999; %Y-intercept < 2.0 [2]. |
| Accuracy | Measure closeness of results to true value (by recovery). | Mean Recovery: 98.0–102.0% [2]. |
| Precision (Repeatability) | Evaluate agreement under same operating conditions. | %RSD < 1.0% for assay [2]. |
| Intermediate Precision | Assess inter-day, inter-analyst, inter-instrument variability. | %RSD < 2.0% for assay [2]. |
| LOD / LOQ | Establish detection and quantification limits for impurities. | LOD: ~0.05%; LOQ: ~0.15% (w/w of analyte) [2]. |
| Robustness | Evaluate resistance to small, deliberate method parameter changes. | Consistent resolution, tailing factor, and capacity factor within specifications [5]. |
Torbafylline is an experimental small molecule drug belonging to the class of N-methylated xanthine derivatives [1]. Its pharmacological activity is primarily as a phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4 enzyme subtypes A, B, and D [1] [2]. By inhibiting PDE4, it increases cellular cyclic AMP (cAMP) levels, subsequently activating the cAMP/EPAC/PI3K/Akt signaling pathway, which is responsible for its observed attenuation of burn-induced and cancer-induced skeletal muscle proteolysis [3] [2].
The table below summarizes its key chemical identifiers:
| Property | Value |
|---|---|
| Generic Name | This compound [1] |
| CAS Number | 105102-21-4 [1] [3] |
| Molecular Formula | C₁₆H₂₆N₄O₄ [1] [3] |
| Molecular Weight | 338.2 g/mol (monoisotopic) [1] / 338.4 g/mol [3] |
| SMILES | CCOCN1C=NC2=C1C(=O)N(CCCCC(C)(C)O)C(=O)N2C [1] |
| Solubility (for analysis) | Soluble in DMSO (25 mg/mL, 73.88 mM) [3] |
Since no direct method for this compound was found, the following protocol is proposed based on standard practices for similar small molecules and general HPLC guidelines [4] [5] [6].
The goal of sample preparation is to provide a reproducible, homogenous solution free of interfering matrices and suitable for column injection [5].
The following diagram illustrates the sample preparation workflow for a tissue sample:
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable starting point.
Once a method is developed, it must be validated as per ICH guidelines to ensure it is suitable for its intended purpose [7] [6]. The key parameters are summarized below.
| Validation Parameter | Experimental Procedure & Acceptance Criteria | | :--- | :--- | | Linearity & Range | Analyze ≥5 concentrations of this compound (e.g., 50-150% of target). Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99 [7] [6]. | | Accuracy (% Recovery) | Spike placebo with known this compound amounts at 80%, 100%, 120% levels. Acceptance Criteria: Mean recovery of 98-102% [7] [8]. | | Precision | • Repeatability: Analyze six independent sample preparations. • Intermediate Precision: Perform analysis on different days/different analysts. Acceptance Criteria: %RSD of assay results ≤ 2.0% [7] [6] [8]. | | Specificity | Demonstrate that the method can unequivocally assess the analyte in the presence of potential interferences like impurities, degradation products, or matrix components. There should be no interference at the retention time of this compound [7] [8]. | | Limit of Detection (LOD) / Quantitation (LOQ) | • LOD = 3.3 × (SD/S) • LOQ = 10 × (SD/S) Where SD = standard deviation of the response, S = slope of the calibration curve [7]. | | Robustness | Deliberately vary method parameters (e.g., mobile phase pH ±0.2, temperature ±2°C, flow rate ±0.1 mL/min) and evaluate system suitability [7] [6]. |
This application note provides a foundational framework for analyzing this compound by integrating its known chemical properties with robust HPLC practices. The proposed sample preparation and chromatographic conditions serve as a practical starting point. Subsequent method optimization and full validation as per the described parameters are essential to establish a reliable, accurate, and precise analytical method for this experimental compound in various matrices.
The table below summarizes the key information about Torbafylline's development:
| Attribute | Details |
|---|---|
| Drug Type | Small molecule drug [1] |
| Primary Mechanism | cGMP-PDE inhibitor (3',5'-cyclic phosphodiesterase inhibitor) [1] |
| Highest Phase Reached | Discontinued - Phase 2 [1] |
| Primary Investigated Indications | Peripheral Arterial Disease (PAD), Peripheral arterial occlusive disease [1] |
| Key Preclinical Finding | Inhibited muscle proteolysis and prevented muscle wasting in a rat cancer cachexia model by suppressing the ubiquitin-proteasome pathway and TNF-alpha [2] |
While detailed human clinical protocols are unavailable, one search result describes a key preclinical experiment on this compound (referred to as HWA 448) in a cancer cachexia model [2]. The methodology is summarized below:
The following diagram illustrates the proposed mechanism of this compound based on its classification as a PDE inhibitor and preclinical findings:
Diagram 1: Proposed mechanism of this compound. As a cGMP-PDE inhibitor, it is proposed to increase cGMP levels by preventing its breakdown. Preclinical data also shows it blocked TNF-alpha production, a key driver of the ubiquitin-proteasome proteolysis pathway in muscle wasting [2] [1].
The investigation into this compound highlights several concepts relevant to ongoing drug discovery:
Please note that the information provided is based on limited and dated sources. The discontinuation of this compound in Phase II means that comprehensive data on human dosing, safety profiles, and detailed clinical trial protocols are not available in the public domain.
The table below summarizes the primary experimental findings for this compound from the search results.
| Aspect | Available Data |
|---|---|
| Drug Classification | Xanthine derivative, Phosphodiesterase (PDE) inhibitor [1] [2] |
| Primary Mechanism | Inhibits PDE4, leading to increased cAMP levels and activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway [2] |
| Key In Vivo Effects | Attenuates burn-induced and cancer/sepsis-induced protein hydrolysis in rat skeletal muscle; improves muscle performance and blood flow in ischemic models [3] [2] |
| Common In Vivo Dose | 25 mg/kg (oral administration in rat models) [2] |
| Dosing Frequency | Once daily or twice daily (depending on the study protocol) [2] |
| Treatment Duration | Ranged from two to three weeks in the studies found [2] |
The anti-catabolic effects of this compound in skeletal muscle are linked to a specific signaling pathway, which can be visualized as follows:
The search results indicate this compound has been used to investigate:
However, the search results lack the detailed protocols needed to replicate these experiments in a lab. Missing information includes:
Here is a summary of the fundamental data for Torbafylline to assist in experimental design and data interpretation.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| CAS Number | 105102-21-4 [1] [2] |
| Molecular Formula | C16H26N4O4 [1] [2] |
| Molecular Weight | 338.4 g/mol [2] |
| Mechanism of Action | Phosphodiesterase (PDE) inhibitor (specific to PDE4 isoforms: PDE4A, PDE4B, PDE4D) [1] [2] |
| Primary Signaling Pathway | PDE4/cAMP/EPAC/PI3K/Akt pathway [2] |
| Key Biological Effects | Attenuates burn-induced and cancer/sepsis-induced protein hydrolysis in rat skeletal muscle; stimulates muscle regeneration [2] [3] |
| Solubility (for in vitro work) | 25 mg/mL in DMSO (73.88 mM); sonication is recommended [2] |
| Common In Vivo Doses (Rodent) | 25 mg/kg, administered orally (p.o.), often twice daily [2] |
Q1: What are the primary protein targets of this compound, and why is this important for my assay? this compound is a known inhibitor of phosphodiesterase 4 (PDE4), specifically the PDE4A, PDE4B, and PDE4D isoforms [1]. These enzymes hydrolyze the second messenger cyclic AMP (cAMP) [1]. When developing cellular or biochemical assays, you should measure downstream effects related to increased cAMP levels, such as the activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway [2]. Ensure your experimental model expresses these specific PDE4 isoforms to observe a relevant pharmacological response.
Q2: I am developing an HPLC method for this compound. What validation parameters are critical? Validating your analytical method is required to generate reliable data. According to ICH guidelines, for an assay quantifying a drug substance like this compound, you must establish the following key parameters [4]:
If your method is modified or fails to separate this compound from a newly discovered contaminant, revalidation is required [4].
Q3: What is a proven protocol for a murine pharmacokinetic (PK) study of this compound? While a specific PK study for this compound was not found, a highly-cited and reliable serial bleeding protocol from a single mouse can be adapted [5]. This method reduces animal usage and sample variation.
| Step | Details |
|---|---|
| 1. Drug Formulation | Formulate this compound for oral gavage. A common approach for similar compounds is to use a suspension in 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC), sonicated shortly before administration [5]. |
| 2. Drug Administration | Administer this compound via oral gavage (e.g., at 25 mg/kg) [2]. Precisely record the dosing time. |
| 3. Serial Blood Collection | Collect blood (e.g., 30 μL per time point) from a single mouse at multiple intervals [5]:
Q4: My in vivo model shows high variability in muscle regeneration outcomes. What could be the cause? Muscle regeneration is a complex process. A study on this compound used a mouse model where degeneration was first induced by a single injection of chlorpromazine, a myotoxic drug [3]. The effect of this compound on regeneration was then monitored by measuring changes in calmitine, a mitochondrial protein whose concentration correlates with regeneration [3]. Consider:
Q5: How does this compound's mechanism lead to its anti-catabolic effects in muscle? The following diagram illustrates the signaling pathway by which this compound exerts its effects, based on reported research [2].
Q6: Why might my compound, structurally similar to this compound, show a drastic drop in potency? You may have encountered an "Activity Cliff" (AC). This is a known challenge in SAR where a small structural modification leads to a large difference in potency [6]. This often occurs due to:
This compound is a xanthine derivative and a phosphodiesterase (PDE) inhibitor, which means it shares structural similarities with other xanthine-based compounds [1] [2]. This property is key to understanding its behavior in a chromatographic system. The primary goal of separation is to achieve baseline resolution (R ≥ 1.5) from other components in a mixture, such as impurities, degradation products, or other related compounds like pentoxifylline or propentofylline [1].
The resolution (R) between two peaks is governed by the following fundamental equation, which breaks down the problem into three key parameters you can control: [ R_\ce{AB} = \frac{\sqrt{N}}{4} \times \frac{α-1}{α} \times \frac{k_\ce{B}}{1 + k_\ce{B}} ]
The table below outlines common problems encountered during this compound method development and their corresponding solutions.
| Symptom | Possible Cause | Recommended Solution |
|---|---|---|
| Insufficient Resolution (R < 1.5) | Low selectivity (α) | Adjust mobile phase composition (pH, organic modifier ratio); consider a different stationary phase (C8, polar-embedded) [4] [5]. |
| Low column efficiency (N) | Use column with smaller particle size (<2µm); optimize flow rate; ensure proper system maintenance [4]. | |
| Poor retention factor (k) | Adjust gradient elution program (start with lower organic phase %); use a more retentive column (C18) [4] [5]. | |
| Poor Peak Shape (Tailing) | Active sites on silica | Use a high-purity silica base column; add mobile phase additives (e.g., trifluoroacetic acid) to mask silanol groups [4]. |
| Inappropriate mobile phase pH | For ionizable compounds, use a buffer to control pH and reduce ionization [4]. | |
| Long Analysis Time | Excessive retention (k too high) | Increase gradient slope; raise column temperature; increase flow rate (balance against pressure/ efficiency loss) [4] [5]. |
| Retention Time Drift | Unstable mobile phase pH/ composition | Use fresh, properly prepared buffers; ensure mobile phase is sealed from atmosphere [6]. |
| Column temperature fluctuation | Use a thermostatted column oven [4] [5]. |
Q1: What is the recommended starting point for developing a this compound HPLC method? A logical, step-by-step approach is recommended for robust method development. The workflow below outlines this process:
Q2: My this compound peak is tailing. How can I improve it? Peak tailing is often caused by undesirable interactions with active silanol sites on the silica-based stationary phase. To address this:
Q3: How do temperature and flow rate impact the separation of this compound? While often overlooked, temperature and flow rate are powerful tools for optimization.
Q4: What advanced strategies can be used for very complex mixtures containing this compound? For exceptionally challenging separations where standard optimization is insufficient, consider these advanced strategies:
Once a satisfactory method is developed, its reliability must be demonstrated through validation. The table below summarizes the key parameters to evaluate [6].
| Parameter | Description & Acceptable Criteria |
|---|---|
| Precision | Degree of scatter in results. Expressed as % Relative Standard Deviation (%RSD). Typically, RSD < 2% for retention time and peak area is desired [6]. |
| Accuracy | Closeness to true value. Established via recovery studies (e.g., 90-110%) by spiking a known amount of this compound into a sample matrix [6]. |
| Linearity & Range | The ability to get a response (peak area) proportional to analyte concentration. Demonstrated by a high correlation coefficient (R² > 0.999) over the intended working range [6]. |
| Limit of Detection (LOD) / Quantitation (LOQ) | LOD is the lowest detectable amount (Signal/Noise ~3:1). LOQ is the lowest measurable amount with precision and accuracy (Signal/Noise ~10:1) [6]. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., temperature ±2°C, flow rate ±0.1 mL/min) [6]. |
| System Suitability | A series of tests (e.g., on precision, resolution, tailing factor) performed before analysis to ensure the system is performing adequately [6]. |
For your quick reference, here is a summary of the core chemical and pharmacological data available for Torbafylline.
| Property | Detail |
|---|---|
| Generic Name | This compound [1] |
| CAS Number | 105102-21-4 [1] [2] |
| Molecular Formula | C₁₆H₂₆N₄O₄ [1] [2] |
| Molecular Weight | 338.4 g/mol [2] |
| Mechanism of Action | Phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4 family (PDE4A, PDE4B, PDE4D) [1] [2]. |
| Primary Signaling Pathway | Attenuates protein hydrolysis via the PDE4/cAMP/EPAC/PI3K/Akt pathway [2]. |
| Reported In Vivo Dosage (Rat) | 25 mg/kg (oral administration) [2]. |
The core strategy for strengthening method robustness involves proactively challenging the method's critical parameters under controlled conditions to ensure it delivers consistent results despite minor, inevitable variations [3]. The following workflow outlines a general approach you can adapt for your this compound experiments.
Based on general robustness principles, here are some potential issues and solutions that could be relevant to working with this compound.
1. How can I identify which parameters are most critical to test for robustness? Focus on factors that an analyst might vary from one day to the next and that are likely to impact your results. Key parameters often include media pH, surfactant concentration, and precise sampling location. In contrast, factors like vessel temperature and agitation speed (RPM) are typically well-controlled and less likely to vary significantly [3].
2. What is the best way to validate the robustness of my method? Once you have a draft method, the most effective validation is to have a different analyst, who was not involved in the development, run the procedure. If possible, have them use different equipment (e.g., a different model or age of dissolution unit). If this independent analyst can replicate your results, it is a strong indicator of good method robustness and clear documentation [3].
3. The bioanalytical results for my this compound assay are highly variable. What could be the cause? High variability often stems from sample preparation steps. You should challenge and control parameters such as extraction time, solvent composition, and pH of the buffer solution. Ensure these steps are meticulously documented in your Standard Operating Procedure (SOP).
The reported mechanism of action for this compound involves a specific signaling cascade. The following diagram illustrates this pathway based on available literature, which you may find useful for understanding its biological context.
Here is a generalized protocol for assessing method robustness, which can be adapted based on your specific experimental setup with this compound.
Objective: To systematically evaluate the impact of critical parameter variations on the analytical results of a this compound-related method.
Procedure:
| Problem Category | Specific Cause | Effects on Peak Shape | Recommended Solution |
|---|---|---|---|
| Column Issues | Degradation/Aging (silanol group exposure) | Tailing [1] [2] | Replace column; use end-capped columns for basic analytes [2]. |
| Chemical mismatch (e.g., C18 for basic compounds) | Tailing [2] | Switch to a specialty column (e.g., polar-embedded, CSH) [2]. | |
| Void formation at column inlet | Tailing [2] | Replace column or use a guard column [2]. | |
| Mobile Phase Issues | Incorrect pH (secondary interactions with silanols) | Tailing (common for basic compounds) [1] [2] | Adjust pH (~2-3 for basic compounds); use silanol suppressors (e.g., TEA) [2]. |
| Inadequate buffer concentration | Tailing/Fronting [1] [3] | Increase buffer strength (e.g., 10-50 mM) [2]. | |
| Contaminated or degraded solvents | Tailing, ghost peaks [2] | Prepare fresh, HPLC-grade mobile phase [2]. | |
| Sample Issues | Overloading (mass or volume) | Fronting or Tailing [1] [2] [3] | Dilute sample or reduce injection volume [1] [2]. |
| Sample solvent stronger than mobile phase | Fronting, band broadening [1] [2] | Dissolve sample in the initial mobile phase [1] [2]. | |
| Complex sample matrix | Tailing [2] | Improve sample clean-up (e.g., SPE, filtration) [2]. | |
| Instrument Issues | Extra-column volume (long tubing, large cell) | Tailing/Broadening [2] | Minimize system dead volume [2]. |
For a robust analytical method, consider these key parameters based on a validated RP-HPLC study for a similar drug substance [4].
Q1: What is the difference between peak fronting and tailing? A peak is asymmetric if its two halves are not mirror images. Fronting occurs when the front half of the peak is wider than the back half. Tailing is the opposite, where the back half of the peak is wider and more drawn out. This is typically measured at 10% of the peak height [1].
Q2: My peaks suddenly started tailing. What should I check first? A sudden onset of tailing across all peaks strongly suggests a column-related problem or a contaminated mobile phase. Begin by:
Q3: Why do basic compounds like Torbafylline often show tailing on C18 columns? Tailing in basic compounds is primarily due to ionic interactions between the protonated base and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase. Using a low-pH mobile phase (e.g., pH 3.0) protonates these silanol groups, reducing their ionic interaction and improving peak shape [1] [2] [4].
For a logical, step-by-step approach to diagnosing and fixing peak shape problems, you can follow this workflow:
The table below summarizes the key chemical and biological data available for this compound, which serves as a foundation for any detection method development [1].
| Property | Detail |
|---|---|
| CAS Number | 105102-21-4 |
| Molecular Formula | C₁₆H₂₆N₄O₄ |
| Molecular Weight | 338.4 g/mol |
| Mechanism of Action | Phosphodiesterase (PDE) inhibitor [2] [1] |
| Primary Signaling Pathway | PDE4/cAMP/EPAC/PI3K/Akt [2] [1] |
| Solubility (DMSO) | 25 mg/mL (73.88 mM) |
Since explicit protocols are not available, here is a general approach to guide your experimentation, based on standard practices in analytical chemistry [3].
The following diagram outlines the core workflow for developing a detection method, from handling the compound to data analysis. The DOT code below the image is provided for your use.
Q: What is the primary mechanism of action of this compound? A: this compound is a xanthine derivative and a phosphodiesterase (PDE) inhibitor. It acts specifically by inhibiting PDE4, leading to increased intracellular cAMP levels. This activates the cAMP/EPAC/PI3K/Akt signaling pathway, which is responsible for its observed effect of attenuating burn-induced skeletal muscle proteolysis [2] [1].
Q: I cannot find a published detection method for this compound. What should I do? A: This is a common situation for research compounds. The best course of action is to develop a method based on its known physicochemical properties. Using the molecular weight and formula as a starting point, you can use mass spectrometry to predict potential precursor and product ions. The solubility data suggests DMSO is a suitable solvent for stock solutions, which is a critical first step [1].
Q: How can I represent the signaling pathway affected by this compound? A: You can use the following Graphviz code to generate a clear diagram of the pathway [2] [1].
| Issue | Possible Causes | General Troubleshooting Steps |
|---|---|---|
| Low Extraction Yield | Inefficient solvent, incorrect temperature, inadequate time, poor cell lysis | Optimize solvent type/ratio; adjust temperature; increase extraction/extend contact time; improve sample pre-treatment (e.g., grinding) [1] [2]. |
| Inconsistent Results | Variable sample particle size, uneven heating or mixing, solvent degradation | Standardize sample grinding/sieving; ensure consistent mixing/agitation; use fresh solvents [1] [2]. |
| High Levels of Impurities | Non-selective solvent, co-extraction of matrix components | Switch to more selective solvent; add clean-up steps (e.g., washing, filtration); adjust extraction pH [2]. |
To develop specific protocols for Torbafylline, you can take the following steps:
The diagram below outlines a logical workflow for developing an extraction method from scratch when standard protocols are unavailable.
The table below summarizes the core quantitative data and experimental methodologies for torbafylline:
| Aspect | Details |
|---|---|
| Bioactivity & Mechanism | Phosphodiesterase (PDE) inhibitor. Attenuates protein hydrolysis by activating the PDE4/cAMP/EPAC/PI3K/Akt pathway [1]. |
| In Vivo Protocol (Muscle Function) | Animal Model: Rats with chronically decreased blood supply to muscles [1]. Dosage & Route: 25 mg/kg, orally (p.o.) [1]. Treatment Duration & Frequency: Administered twice a day for a period of two weeks [1]. Key Outcome: Reversed the decrease in running time, suggesting improved muscle performance [1]. | | In Vivo Protocol (Muscle Atrophy Recovery) | Animal Model: Rats recovering from 5 weeks of hindlimb suspension-induced atrophy [2]. Key Outcome (Recovery): Accelerated recovery of soleus muscle. Led to faster return of mitochondrial volume densities and capillary-to-fiber ratios to baseline. Significantly improved muscle fatigue resistance after 4 weeks of recovery [2]. |
What is the primary mechanism of action of this compound? this compound is a xanthine derivative and a phosphodiesterase (PDE) inhibitor. Its primary action is attenuating burn-induced and cancer/sepsis-related protein hydrolysis in skeletal muscle. This effect is mediated through its activation of the PDE4/cAMP/EPAC/PI3K/Akt signaling pathway [1].
What is an effective in vivo dosing regimen for this compound in rat models? Research indicates that an oral dose of 25 mg/kg is effective. For studies on muscle performance, a regimen of 25 mg/kg, administered twice daily for two weeks, has been used. The compound has also shown effects when given daily over a three-week period [1].
Does this compound prevent or reverse muscle atrophy? Evidence suggests this compound is more effective in aiding recovery rather than preventing atrophy. One study found that administering the drug during a muscle atrophy induction period (hindlimb suspension) was ineffective in preventing atrophic changes. However, administration during the recovery period resulted in a faster restoration of key structural and functional properties of the soleus muscle [2].
The following diagram illustrates the signaling pathway through which this compound exerts its effects on muscle protein hydrolysis, based on the research data [1].
The search results indicate that detailed process parameters for this compound (such as those related to chemical synthesis, formulation, or analytical method development) are not publicly available. To advance your research, consider these approaches:
The table below summarizes the key information on Torbafylline's mechanism of action and in vivo experimental findings.
| Aspect | Details |
|---|---|
| Drug Classification | Small molecule, N-methylated xanthine derivative, phosphodiesterase (PDE) inhibitor [1] [2]. |
| Molecular Weight | 338.4 [2]. |
| CAS Number | 105102-21-4 [1] [2]. |
| Primary Mechanism | Inhibits Phosphodiesterase 4 (PDE4), increasing cAMP levels. Attenuates muscle protein hydrolysis via PDE4/cAMP/EPAC/PI3K/Akt pathway [2]. |
| Primary Molecular Targets | PDE4A, PDE4B, PDE4D [1]. |
| In Vivo Efficacy (Rodents) | • Burn-induced protein hydrolysis: Attenuated in rat skeletal muscle [2]. • Cancer/Sepsis-induced protein hydrolysis: Inhibited ubiquitin-proteasome-dependent protein breakdown [2]. • Muscle perfusion: Improved capillary perfusion in ischemic rat muscle [3]. • Fatigue & Performance: Decreased fatigue and improved running performance in rats with chronic leg artery ligation [4]. | | Reported In Vivo Dosage | 25 mg/kg, administered orally (by gavage), once or twice daily [2] [3] [4]. |
Here are the detailed methodologies from key studies, which can be used as a reference for replicating experiments.
Animal Model Preparation (Chronic Ischemia) [3] [4]: The common iliac artery or femoral artery in one hind limb of the rat is surgically ligated. The contralateral limb serves as an internal control. Experiments are typically conducted after a recovery period of several weeks (e.g., 5 weeks) to establish chronic ischemia.
Capillary Perfusion Measurement [3]:
Functional Performance Test (Running Wheel) [4]: Rats with chronic artery ligation are placed on a running wheel, and their running time or distance is measured and compared before and after treatment with this compound.
Muscle Fatigue Assessment [4]: The ischemic muscle is directly stimulated to contract, often for 45 minutes. The fatigue index is calculated, which represents the decline in force production over the stimulation period.
Since explicit stability data is unavailable, here is a template for a troubleshooting guide based on common research challenges.
Frequently Asked Questions
Troubleshooting Guide for Common Research Scenarios
| Problem | Potential Cause | Suggested Solution |
|---|
| Low in vivo efficacy | • Incorrect dosage or dosing frequency. • Animal model not properly established. | • Verify dosage calculations (e.g., 25 mg/kg). • Confirm artery ligation success via blood flow measurement before starting treatment. | | High variability in results | • Inconsistent animal model. • Imperfect drug formulation or solvent. | • Standardize surgical procedures. • Use a consistent, pharmaceutically acceptable vehicle like DMSO for in vitro work and ensure uniform suspension for oral gavage [2]. | | Need to confirm target engagement | Lack of downstream pathway activation. | • Measure cAMP levels in muscle tissue to confirm PDE4 inhibition. • Analyze biomarkers of the PI3K/Akt pathway via Western blot. |
The diagram below illustrates the reported signaling pathway through which this compound exerts its effects on skeletal muscle.
The table below summarizes the key identified information for Torbafylline.
| Property | Description |
|---|---|
| Chemical Name | This compound [1] |
| CAS Number | 105102-21-4 [1] [2] |
| Molecular Formula | C({16})H({26})N({4})O({4}) [1] [2] |
| Molecular Weight | 338.4 g/mol [2] |
| Mechanism of Action | Phosphodiesterase (PDE) inhibitor; targets PDE4A, PDE4B, and PDE4D subtypes [1] |
| Reported Uses | Mitigates protein breakdown in rat skeletal muscle; suppresses ubiquitin-proteasome-dependent protein degradation in cancer and sepsis models [2] |
| Boiling Point | 534.7±60.0 °C (Predicted) [2] |
| pKa | 15.28±0.29 (Predicted) [2] |
| SMILES | CCOCN1C=NC2=C1C(=O)N(CCCCC(C)(C)O)C(=O)N2C [1] |
In the absence of specific data for this compound, you can adapt established stability and degradation kinetics protocols used for other small molecule drugs. The methodology from a stability study on Bedaquiline provides an excellent template [3].
Based on its known mechanism as a PDE4 inhibitor, the following diagram illustrates its proposed signaling pathway that leads to reduced protein degradation. You can use the DOT script below to generate the visualization.
(Generated with Graphviz)
Q1: What is the primary mechanism of action of this compound? A1: this compound is characterized as a phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4A, PDE4B, and PDE4D subtypes. By inhibiting these enzymes, it prevents the hydrolysis of the second messenger cyclic AMP (cAMP), leading to increased intracellular cAMP levels [1].
Q2: How can I start investigating the degradation products of this compound? A2: A robust starting point is to conduct forced degradation studies using a validated RP-HPLC method, following protocols similar to those used for bedaquiline [3]. Key parameters to study include the effect of pH, temperature, and ionic strength. The degradation kinetics will likely follow a first-order reaction model, allowing you to calculate critical stability parameters like half-life [3].
Q3: In what biological processes is this compound involved? A3: Research indicates this compound mitigates protein breakdown in skeletal muscle. The proposed pathway involves the activation of the PDE4/cAMP/EPAC/PI3K/Akt signaling axis, which ultimately suppresses the ubiquitin-proteasome system responsible for protein degradation [2].
To move forward with your technical support center, I suggest the following steps:
Torbafylline is an experimental xanthine derivative that functions as a phosphodiesterase (PDE) inhibitor, specifically targeting the PDE4 isoforms (PDE4A, PDE4B, PDE4D) [1] [2]. Its primary documented mechanism involves attenuating burn-induced and cancer- or sepsis-induced protein hydrolysis in rat skeletal muscle through the activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway [2].
The table below summarizes key quantitative data from in vivo studies in rat models:
| Parameter | Details |
|---|---|
| Bioactive Pathway | PDE4/cAMP/EPAC/PI3K/Akt pathway activation [2] |
| Primary Effects | Attenuates burn-induced protein hydrolysis; inhibits ubiquitin-proteasome-dependent protein hydrolysis [2] |
| Effective Dosage | 25 mg/kg (oral administration) [2] |
| Dosing Frequency | Twice daily [2] |
| Treatment Duration | 2 to 3 weeks [2] |
| Key In Vivo Outcomes | Decreased fatigue (to 68%); improved running performance; increased lactate release from ischemic muscles; attenuated increase in blood flow in ligated muscles [2] |
Here are answers to some anticipated questions based on the available data:
Q: What is the recommended solvent and method for preparing a stock solution of this compound?
Q: What is the evidence that this compound's primary target is PDE4?
The following diagram illustrates the documented signaling pathway through which this compound exerts its effects in skeletal muscle, based on the search results.
Please note that the information presented comes largely from chemical and pharmacological databases. The experimental data, especially regarding protocols, is not highly detailed.
This compound is an experimental small molecule drug that is a xanthine derivative and acts as a phosphodiesterase (PDE) inhibitor [1] [2]. Here is a summary of its known characteristics:
| Property | Description |
|---|---|
| Mechanism of Action | Inhibits phosphodiesterase 4 (PDE4), increasing cAMP levels and activating the PDE4/cAMP/EPAC/PI3K/Akt pathway [1] [2]. |
| Biological Effects | Attenuates burn-induced and cancer/sepsis-related protein hydrolysis in rat skeletal muscle; improves capillary perfusion and accelerates muscle regeneration in animal studies [2] [3] [4]. |
| Status | Experimental; not an approved drug [1]. |
Since no validated methods for this compound are published, any method development would need to follow the current ICH Q2(R2) guideline, "Validation of Analytical Procedures" [5]. The following table outlines the core validation parameters and their typical acceptance criteria for a hypothetical assay method (e.g., an HPLC assay for a drug substance).
| Validation Parameter | Objective | Typical Methodology & Acceptance Criteria Example |
|---|---|---|
| Specificity | To prove the method can distinguish the analyte from other components. | Demonstrate baseline separation of this compound from its forced degradation products. No interference from placebo at the retention time of the analyte. |
| Linearity | To demonstrate a direct proportional relationship between concentration and response. | Analyze at least 5 concentrations (e.g., 50-150% of target). Acceptance: Correlation coefficient (r) > 0.998, visual inspection of the plot, residual analysis [6]. |
| Accuracy | To determine the closeness of test results to the true value. | Spike and recover this compound from a placebo matrix at multiple levels (e.g., 80%, 100%, 120%). Acceptance: Mean recovery of 98.0-102.0%. |
| Precision | To determine the closeness of agreement among a series of measurements. | Repeatability: Multiple injections of a homogeneous sample. Acceptance: %RSD ≤ 2.0% for assay. Intermediate Precision: Repeat the study on a different day, with a different analyst/instrument [5]. |
| Range | The interval between the upper and lower concentrations for which linearity, accuracy, and precision are demonstrated. | Established from the linearity and accuracy data (e.g., 80-120% of the test concentration). |
| Detection Limit (LOD) | The lowest amount of analyte that can be detected. | Signal-to-noise ratio of 3:1, or based on standard deviation of the response and the slope of the calibration curve. |
| Quantitation Limit (LOQ) | The lowest amount of analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio of 10:1. Acceptance: Accuracy of 80-120% and precision of ≤10% RSD at the LOQ level. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like column temperature (±2°C), flow rate (±10%), or mobile phase pH (±0.2 units). Acceptance: The system suitability criteria are met in all variations. |
Here is a generalized protocol for developing and validating a stability-indicating HPLC method for this compound, which aligns with ICH Q2(R2) and Q14 principles [5].
Method Development and Scouting
Forced Degradation Studies for Specificity
Formal Method Validation
System Suitability Testing
The following diagram visualizes the overall workflow for analytical method development and validation based on ICH Q2(R2) and Q14, from defining requirements to establishing a control strategy.
The table below summarizes key information for well-known xanthine derivatives and the experimental status of Torbafylline.
| Drug Name | Primary Mechanism of Action | Therapeutic Use & Efficacy | Key Clinical Findings / Status |
|---|
| Theophylline/Aminophylline (Brands: Uniphyllin, Phyllocontin) | Non-selective PDE inhibition; adenosine receptor antagonism [1] [2] | Asthma & COPD: • Bronchodilation [2]. • Low-dose: Reduces COPD exacerbations when combined with inhaled corticosteroids [1] [3]. | • Systematic Review (2025): Adding theophylline to inhaled therapy for stable COPD improves lung function (FEV1, FVC) and reduces exacerbation risk, but increases adverse reactions [3]. • Effective in critically ill children with status asthmaticus [4]. | | Caffeine | Adenosine receptor antagonism (Central Nervous System) [5] | Central Stimulant: • Counters fatigue and drowsiness [5]. | • Metabolized by liver enzyme CYP1A2, leading to potential drug interactions (e.g., with antidepressants like Fluvoxamine) [5]. | | This compound (Experimental) | PDE4 enzyme inhibition (specifically PDE4A, PDE4B, PDE4D) [6] | Not established. Precise therapeutic application is not defined in available databases. | • Status: Listed as "Experimental" in DrugBank [6]. • Data Gap: No published clinical trial results, efficacy data, or direct comparative studies with other xanthines were located. |
While direct comparisons with this compound are unavailable, the following outlines key experimental methodologies used to generate efficacy data for classic xanthines like theophylline.
This is a robust example of a study design for evaluating a new application of an established xanthine [1].
This study demonstrates a protocol for comparing a xanthine derivative against another standard-of-care treatment [4].
The following diagram illustrates the primary molecular pathways targeted by different xanthine derivatives, highlighting the distinct and more targeted mechanism proposed for this compound.
The lack of data on this compound is a critical finding for researchers. Its classification as a PDE4 inhibitor suggests a potential development pathway aimed at improving the therapeutic window of earlier, non-selective PDE inhibitors like theophylline, which are limited by side effects [3].
For a complete efficacy comparison with this compound, the following data would be required but is currently unavailable:
For a quantitative impurity method for a drug substance like Torbafylline, you would typically need to validate all the parameters listed in the table below. The specific acceptance criteria should be pre-defined and justified in your validation protocol based on the method's requirements [1] [2] [3].
| Parameter | Definition | Typical Experimental Protocol | Common Acceptance Criteria (Examples) |
|---|---|---|---|
| Specificity | Ability to measure analyte accurately despite interference from other components [1] [4]. | Inject blank, placebo, standard, and sample. For stability-indicating methods, analyze stress samples (e.g., acid, base, oxidative, thermal degradation) and demonstrate peak purity [2] [3]. | No interference at analyte retention time [2]. Peak purity should pass [2]. |
| Accuracy | Closeness of test results to the true value [1] [4]. | Spike known amounts of analyte into placebo (for drug product) at multiple levels (e.g., 80%, 100%, 120%). Analyze and calculate % recovery [1] [2]. | Recovery of 98–102% for drug substance [1] [2]. |
| Precision | Repeatability: Closeness of results under same conditions [1]. Intermediate Precision: Impact of variations (analyst, day, equipment) [1]. | Repeatability: Prepare & analyze six independent samples [1] [2]. Intermediate Precision: Repeat process with different analyst/equipment/day [1] [2]. | Assay: RSD ≤ 2% for six samples [2]. Impurities: RSD ≤ 10% for impurity >1.0% [2]. | | Linearity | Ability to get results proportional to analyte concentration [1] [5]. | Prepare standard solutions at 5+ concentration levels (e.g., 50–120% of target). Plot response vs. concentration [1] [6]. | Correlation coefficient (r) ≥ 0.990 [1] [6]. | | Range | Interval between upper & lower analyte levels with suitable precision, accuracy, and linearity [1]. | Derived from linearity and accuracy studies. Confirms method performance across extremes of specified range [1] [5]. | From LOQ to 120% of test concentration for assay; LOQ to 120% of specification for impurities [1]. | | LOD/LOQ | LOD: Lowest detectable amount [1]. LOQ: Lowest quantifiable amount with accuracy & precision [1]. | Based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or standard deviation of response [1] [4]. | Signal-to-noise ratio ≥ 3:1 for LOD, ≥ 10:1 for LOQ [4]. |
This workflow illustrates the logical sequence of a typical analytical method validation study, showing how the core parameters are interconnected from foundational tests to final system checks:
Since a dedicated this compound method is not available, here is how you can proceed:
This compound is identified as a xanthine derivative and a phosphodiesterase (PDE) inhibitor [1] [2]. Its pharmacological activity is primarily linked to the attenuation of burn-induced and cancer/sepisis-induced protein hydrolysis in rat skeletal muscle. This effect is achieved through the activation of the PDE4/cAMP/EPAC/PI3K/Akt pathway [2].
The diagram below illustrates this signaling pathway.
A 1994 comparative study provides some early quantitative data on the PDE inhibitory profile of this compound and related xanthine derivatives [3]. The table below summarizes the available information.
| Compound | PDE I (Ca²⁺/Calmodulin-stimulated) | PDE II (cGMP-stimulated) | PDE III (cGMP-inhibited) | PDE IV (cAMP-specific, Rolipram-sensitive) |
|---|---|---|---|---|
| This compound | More efficient inhibition of stimulated vs. basal activity; Some selectivity for PDE I [3] | Inhibited [3] | Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3] | Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3] |
| Propentofylline | Information missing | IC₅₀: 20 µM [3] | Modest inhibition [3] | Marked selectivity vs. PDE III [3] |
| Pentoxifylline | More efficient inhibition of stimulated vs. basal activity [3] | Information missing | Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3] | Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3] |
| Albifylline | Information missing | Information missing | Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3] | Modest inhibition (IC₅₀ in 10⁻⁴ M range) [3] |
Torbafylline is an experimental xanthine derivative and phosphodiesterase (PDE) inhibitor. The tables below summarize its core characteristics and key experimental findings.
| Property | Description |
|---|---|
| Drug Class | Xanthine derivative; Phosphodiesterase (PDE) inhibitor [1] [2] |
| Molecular Weight | 338.2 - 338.4 Da [3] [1] [4] |
| CAS Number | 105102-21-4 [3] [1] [4] |
| Primary Target | PDE4 (subtypes A, B, D) [3] |
| Mechanism of Action | Inhibits PDE4, increasing cAMP levels and activating downstream EPAC/PI3K/Akt pathway to reduce muscle protein breakdown [2] |
| Therapeutic Investigation | Attenuates muscle proteolysis (breakdown) from burn injury, cancer, and sepsis; improves recovery from muscle atrophy and blood flow in ischemic muscles [1] [2] [5] |
| Study Type | Dosage & Model | Key Efficacy Findings | Key Experimental Observations |
|---|---|---|---|
| In Vivo (Rat) | 25 mg/kg/day, orally for 3 weeks [1] | Decreased fatigue to 68%; attenuated reduced blood flow in ligated muscles [1] | Improved performance linked to increased lactate release from ischemic muscles [1] |
| In Vivo (Rat) | 25 mg/kg, orally, twice daily for 2 weeks [1] | Reversed decreased running time caused by limited blood supply [1] | - |
| In Vivo (Rat) | During 5-week recovery from hindlimb suspension-induced atrophy [5] | Faster recovery of soleus muscle structure and function; improved fatigue resistance after 4 weeks [5] | No effect in preventing atrophy during suspension period [5] |
| In Vitro & In Vivo | In burn-injured rats and TNFα+IFNγ-treated C2C12 myotubes [2] | Attenuated muscle proteolysis; increased phospho-Akt levels; normalized phospho-FOXO1 and phospho-4E-BP1 [2] | Effect blocked by PI3K or Epac antagonists, confirming pathway involvement [2] |
The primary mechanism of this compound was elucidated through a study on burn-induced muscle proteolysis in rats. The key methodology is summarized below [2]:
The diagram below illustrates the signaling pathway through which this compound reduces muscle protein breakdown, based on the experimental findings [2].
This compound remains an experimental compound not approved for clinical use, which explains the lack of human safety data [3]. Most studies are from the 1990s to early 2000s, and its development status is unclear [5] [6]. The safety profile of PDE4 inhibitors as a class is characterized by side effects like nausea, vomiting, and diarrhea, but specific data for this compound is limited to preclinical observations.
The table below summarizes the available information on both compounds, highlighting the disparity in existing research.
| Feature | Theophylline | Torbafylline |
|---|---|---|
| Status | Approved, widely used drug for decades [1] | Experimental compound [2] |
| Primary Known Targets | Non-selective PDE inhibitor (PDE3, PDE4, etc.); Non-selective adenosine receptor antagonist (A1, A2A, A2B, A3) [1] | PDE4 inhibitor (PDE4A, PDE4B, PDE4D) [2] |
| Mechanism of Action | Bronchodilation (via PDE3), Anti-inflammatory (via PDE4), Immunomodulation (via adenosine antagonism & HDAC2 activation) [1] | Theoretical anti-inflammatory action via selective PDE4 inhibition (based on target data, no functional studies cited) [2] |
| Efficacy Data | Extensive data from RCTs and meta-analyses; improves FEV1, FVC, and reduces exacerbation risk in COPD [3] [4] | No published efficacy data in disease models or humans [2] |
| Safety & Tolerability | Narrow therapeutic index; known cardiovascular, neurological, and gastrointestinal adverse effects [1] | Unknown safety and tolerability profile [2] |
| Dosage Information | Well-defined dosing protocols and therapeutic drug monitoring (10-20 mcg/mL) [5] | No dosage information available [2] |
As a cornerstone of respiratory therapy, the efficacy and complex mechanism of Theophylline are well-documented.
Established Clinical Efficacy: Multiple meta-analyses of randomized controlled trials (RCTs) confirm that Theophylline provides statistically significant and clinically relevant benefits for patients with stable COPD. These benefits include improvements in lung function measurements such as FEV1 (Forced Expiratory Volume in 1 second) and FVC (Forced Vital Capacity), as well as a reduced risk of exacerbations [3] [4]. One 2025 meta-analysis specifically found that adding Theophylline to inhaled therapy improved FEV1 by a mean difference of 0.08 L and FVC by 0.13 L, while reducing the risk of exacerbation by 25% [4].
Multi-Target Mechanism of Action: Theophylline's effects are mediated through several pathways [1]:
The following diagram illustrates the key molecular pathways and physiological effects of Theophylline.
In contrast to Theophylline, the information on this compound is sparse. The DrugBank entry identifies it as an experimental small molecule and a putative PDE4 inhibitor, but it lacks any associated clinical trial data or published research on its efficacy [2]. Without results from in vitro (cellular), in vivo (animal), or human studies, its pharmacological profile and potential therapeutic value cannot be assessed or compared to Theophylline.
For researchers and drug development professionals, the current evidence indicates:
Although cost-effectiveness data is unavailable, here is a summary of the pharmacological and experimental data I found for this compound, which is relevant for researchers.
| Property | Description |
|---|---|
| Drug Status | Experimental [1] |
| Molecular Class | Small molecule, N-methylated xanthine derivative [1] |
| Molecular Weight | 338.2-338.4 Da [1] [2] |
| Mechanism of Action | Phosphodiesterase (PDE) inhibitor, specifically targeting PDE4 isoforms (PDE4A, PDE4B, PDE4D) [1] [2] |
| Key Experimental Findings | Attenuates burn-induced and cancer/sepsis-related protein hydrolysis in rat skeletal muscle. In vivo studies in rats showed improved performance and blood flow in muscles with limited blood supply [2] |
| Experimental Dosage (Rat Studies) | 25 mg/kg (oral) [2] |
The available data on this compound's efficacy comes from pre-clinical in vivo studies. The methodology below is based on the experiments described in the search results [2].
To investigate the effects of this compound on fatigue and running performance in rats with chronically decreased blood supply to muscles.
For when this compound advances to clinical stages, you can plan a cost-effectiveness analysis using this standard framework based on established methodological guides [3] [4]. The diagram below outlines the core workflow.
Since direct comparisons are not available, I suggest these approaches to build a foundational analysis: